

Foreword: The Structural Imperative of a Privileged Scaffold

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **2,5-Dichloro-3-iodopyridine**

Cat. No.: **B1389281**

[Get Quote](#)

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, certain molecular frameworks emerge as "privileged scaffolds" due to their versatile reactivity and prevalence in biologically active molecules. **2,5-dichloro-3-iodopyridine** is a quintessential example of such a scaffold. Its strategic halogenation provides a platform for sequential, regioselective functionalization through a variety of cross-coupling reactions, making it an invaluable building block for creating complex molecular architectures. [\[1\]](#)[\[2\]](#)[\[3\]](#)

The efficacy and safety of any therapeutic agent or advanced material derived from this intermediate are inextricably linked to its precise three-dimensional structure. An unambiguous confirmation of its atomic connectivity, conformation, and potential intermolecular interactions is not merely an academic exercise; it is a foundational requirement for rational drug design, process optimization, and regulatory compliance. This guide provides an in-depth, multi-technique approach to the complete structural elucidation of **2,5-dichloro-3-iodopyridine**, blending established analytical principles with practical, field-proven insights.

Physicochemical and Molecular Profile

A foundational understanding begins with the compound's basic properties. These data are critical for sample handling, solvent selection, and interpretation of subsequent analytical results.

Property	Value	Source(s)
Molecular Formula	C ₅ H ₂ Cl ₂ IN	[1][4]
Molecular Weight	273.89 g/mol	[4][5]
CAS Number	942206-23-7	[1][6]
Appearance	White to off-white solid/crystalline powder	[7]
Melting Point	51-53 °C	[4]
Boiling Point	~278.7 °C at 760 mmHg	[4]
Density	~2.1 g/cm ³	[4]
Purity (Typical)	≥ 97-98%	[1][5]

Mass Spectrometry: Unambiguous Molecular Weight and Isotopic Fingerprinting

Mass spectrometry (MS) is the first-line technique for confirming the molecular weight and elemental composition of a synthesized compound. For halogenated molecules, the characteristic isotopic patterns provide a definitive signature.

Expertise & Rationale

The presence of chlorine and iodine makes the molecular ion (M⁺) region of the mass spectrum particularly informative. Chlorine has two stable isotopes, ³⁵Cl (~75.8%) and ³⁷Cl (~24.2%), in an approximate 3:1 ratio.[8][9] Iodine is monoisotopic (¹²⁷I). Therefore, a molecule containing two chlorine atoms will exhibit a characteristic pattern of peaks at M, M+2, and M+4, with relative intensities of approximately 9:6:1.[9] This pattern is a powerful diagnostic tool.

Electron Ionization (EI) is often used to induce fragmentation, providing clues about the molecule's connectivity. The C-I bond is weaker than the C-Cl and C-C/C-N bonds of the pyridine ring and is expected to be a primary site of fragmentation.

Predicted Mass Spectrum Characteristics

- Molecular Ion Cluster: The molecular ion peak for the most abundant isotopes ($C_5H_2^{35}Cl_2^{127}IN$) is expected at $m/z = 273$. Subsequent peaks corresponding to the presence of ^{37}Cl isotopes will appear at $m/z = 275$ ($M+2$) and $m/z = 277$ ($M+4$). The intensity ratio of these peaks should be approximately 9:6:1, confirming the presence of two chlorine atoms.
- Key Fragmentation Pathways:
 - Loss of an iodine radical ($\cdot I$, 127 u): A prominent fragment at $m/z \approx 146$, corresponding to the $[C_5H_2Cl_2N]^+$ cation. This fragment will also exhibit an $M'/M'+2$ pattern with a $\sim 3:1$ ratio, confirming the retention of the two chlorine atoms.
 - Loss of a chlorine radical ($\cdot Cl$, 35/37 u): A fragment corresponding to the loss of one chlorine atom is also possible, which would lead to a cluster around $m/z \approx 238$.
 - Loss of HCN (27 u): A common fragmentation pathway for pyridine rings, leading to smaller fragments.^[10]

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

- Sample Preparation: Dissolve a small quantity (~0.1 mg) of **2,5-dichloro-3-iodopyridine** in a volatile organic solvent (e.g., dichloromethane or methanol).
- Instrument Setup:
 - Use a GC-MS or a direct insertion probe.
 - Set the ionization energy to a standard value of 70 eV. This energy level is sufficient to cause reproducible fragmentation patterns while maximizing ion yield.
 - Set the mass analyzer to scan a range that includes the expected molecular weight (e.g., m/z 50-350).
- Data Acquisition: Introduce the sample into the ion source. Acquire the mass spectrum.
- Data Analysis:

- Identify the molecular ion cluster (M , $M+2$, $M+4$) and confirm its m/z values and isotopic abundance ratio (~9:6:1).
- Identify major fragment ions and propose fragmentation pathways consistent with the known structure.^[11] Compare the observed spectrum to a spectral database if available.

NMR Spectroscopy: Mapping the Carbon-Hydrogen Framework

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for determining the precise connectivity of atoms in a molecule. For **2,5-dichloro-3-iodopyridine**, both ^1H and ^{13}C NMR are essential.

Molecular Structure and Predicted NMR Assignments

Caption: Atomic numbering for NMR assignment.

^1H NMR Spectroscopy: Rationale and Predictions

The molecule has two aromatic protons at the C4 and C6 positions. Their chemical shifts are influenced by the electronegativity of the adjacent nitrogen and halogen atoms. The protons will exhibit spin-spin coupling.

- Predicted Chemical Shifts (in CDCl_3):
 - H6: Expected to be the most downfield proton (~8.0-8.4 ppm) due to its position alpha to the electronegative nitrogen atom.
 - H4: Expected to be slightly more upfield (~7.8-8.2 ppm) than H6.
- Predicted Coupling: The two protons (H4 and H6) are four bonds apart (meta-coupling). This will result in a small coupling constant ($^4\text{J}_{\text{H-H}}$) of approximately 2-3 Hz. Both signals should appear as sharp doublets.

^{13}C NMR Spectroscopy: Rationale and Predictions

The molecule has five distinct carbon environments. The chemical shifts are heavily influenced by the directly attached substituents (N, Cl, I).

- Predicted Chemical Shifts (in CDCl_3):
 - C2 & C5 (C-Cl): Carbons attached to chlorine are deshielded. Based on data for 2,5-dichloropyridine, these would be in the ~145-150 ppm range.[12]
 - C6 (C-H, alpha to N): Also significantly deshielded due to the adjacent nitrogen, expected around ~150-155 ppm.
 - C4 (C-H): Expected to be the most shielded of the CH carbons, likely in the ~135-140 ppm range.
 - C3 (C-I): The "heavy atom effect" of iodine is unique. Unlike the deshielding effect of chlorine, the large electron cloud of iodine can induce shielding. This carbon is expected to appear at a significantly upfield position, potentially in the ~90-100 ppm range. This unusually shielded signal is a key diagnostic feature for the position of the iodine atom.

Experimental Protocol: NMR Spectroscopy

- Sample Preparation: Dissolve 5-10 mg of the compound in ~0.6 mL of a deuterated solvent (e.g., CDCl_3) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm) if the solvent does not provide a reference signal.
- ^1H NMR Acquisition:
 - Acquire a standard one-dimensional proton spectrum on a 400 MHz or higher spectrometer.
 - Ensure adequate spectral width to cover the aromatic region (e.g., 0-10 ppm).
 - Process the data with Fourier transformation, phase correction, and baseline correction.
 - Integrate the signals to confirm the 1:1 proton ratio. Measure the coupling constant (J -value) of the doublets.
- ^{13}C NMR Acquisition:
 - Acquire a proton-decoupled ^{13}C spectrum. This removes C-H coupling, resulting in a single sharp peak for each unique carbon.[13]

- Use a sufficient number of scans to achieve a good signal-to-noise ratio, as ^{13}C has a low natural abundance. A spectral width of 0-200 ppm is standard.
- Rationale for Advanced Experiments: If assignments are ambiguous, a 2D HSQC (Heteronuclear Single Quantum Coherence) experiment can be performed. This experiment correlates each carbon signal with the signal of the proton(s) directly attached to it, definitively linking the H4 signal to the C4 signal and the H6 signal to the C6 signal.

Single-Crystal X-ray Diffraction: The Definitive 3D Structure

While NMR and MS establish connectivity, only single-crystal X-ray diffraction (SC-XRD) can provide the unambiguous three-dimensional arrangement of atoms in the solid state, including precise bond lengths, bond angles, and intermolecular interactions.[\[14\]](#)

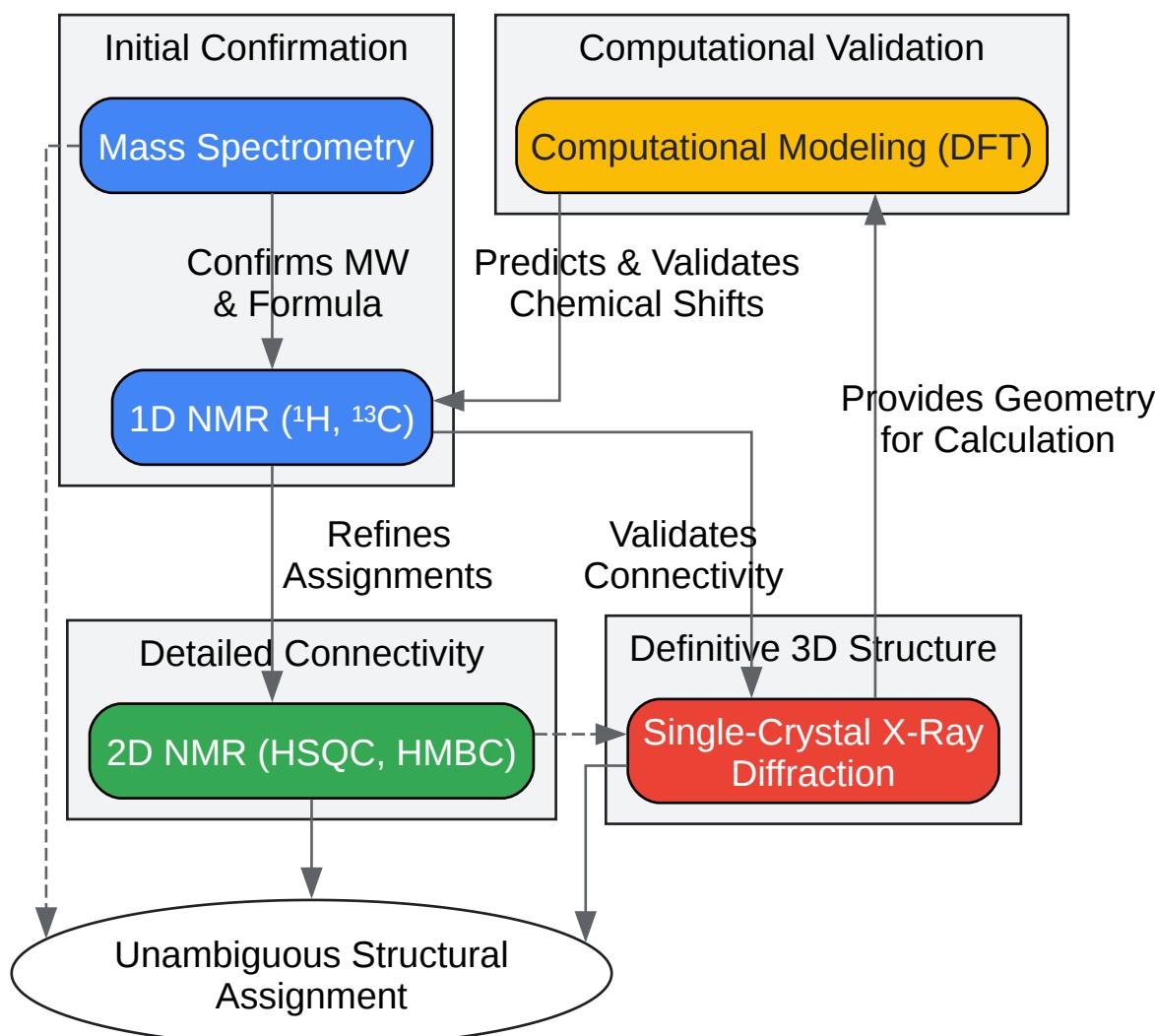
Expertise & Rationale: The Significance of Halogen Bonding

Although a published crystal structure for this specific molecule is not readily available, the analysis would be of significant interest due to the presence of three different halogen atoms. The primary analytical goal beyond confirming the covalent structure is to investigate non-covalent interactions, particularly halogen bonding.

A halogen bond is a highly directional, attractive interaction between an electrophilic region on a halogen atom (the σ -hole) and a Lewis base.[\[15\]](#)[\[16\]](#) In **2,5-dichloro-3-iodopyridine**, the large, polarizable iodine atom is an excellent halogen bond donor.[\[15\]](#) The pyridine nitrogen is an excellent halogen bond acceptor. Therefore, a strong C3-I \cdots N interaction is highly anticipated to be a dominant feature in the crystal packing, directing the supramolecular assembly.[\[17\]](#)[\[18\]](#)[\[19\]](#) Weaker C-Cl \cdots N or C-I \cdots Cl interactions may also be present.

Experimental Protocol: Single-Crystal X-ray Diffraction

- Crystallization: This is often the rate-limiting step.[\[14\]](#)
 - Method: Slow evaporation is a common technique. Dissolve the compound to near-saturation in a suitable solvent or solvent mixture (e.g., ethanol, ethyl acetate,


hexane/dichloromethane).

- Procedure: Loosely cap the vial and leave it undisturbed in a vibration-free environment. Over several days or weeks, as the solvent slowly evaporates, single crystals suitable for diffraction may form.
- Crystal Selection and Mounting:
 - Under a microscope, select a well-formed, transparent crystal without visible cracks or defects.
 - Mount the crystal on a cryoloop and flash-cool it in a stream of cold nitrogen gas (~100 K) on the diffractometer. This minimizes thermal motion and radiation damage during data collection.
- Data Collection:
 - Mount the sample on a modern single-crystal X-ray diffractometer equipped with a CCD or CMOS detector.[\[20\]](#)
 - The instrument will automatically center the crystal and determine the unit cell parameters.
 - A full sphere of diffraction data is collected by rotating the crystal through a series of angles and exposing it to a monochromatic X-ray beam.
- Structure Solution and Refinement:
 - The collected diffraction intensities are processed to solve the phase problem and generate an initial electron density map.
 - An atomic model is built into the map.
 - The model is refined against the experimental data, adjusting atomic positions and thermal parameters to minimize the difference between observed and calculated structure factors. The final R-factor is a measure of the quality of the fit.
- Data Analysis:

- Confirm the covalent structure: bond lengths, bond angles, and torsion angles.
- Analyze the crystal packing. Use software to identify and measure intermolecular distances and angles, specifically searching for short contacts indicative of halogen bonds (e.g., I…N distance significantly shorter than the sum of the van der Waals radii) and favorable geometries (C-I…N angle approaching 180°).

Integrated Structural Elucidation Workflow

No single technique provides the complete picture. The true power of structural analysis lies in the integration of orthogonal techniques, where the results of each experiment validate and complement the others.

[Click to download full resolution via product page](#)

Caption: Integrated workflow for structural elucidation.

Computational Modeling as a Validating Tool

Density Functional Theory (DFT) calculations can be used to complement experimental data. [21] By providing the experimentally determined crystal structure as a starting point, one can calculate theoretical NMR chemical shifts. A strong correlation between the calculated and experimental shifts provides a high degree of confidence in the structural assignment. Furthermore, molecular electrostatic potential (MEP) maps can be calculated to visualize the electrophilic σ -hole on the iodine atom, providing theoretical support for the experimentally observed halogen bonding.[16][18]

Conclusion

The structural analysis of **2,5-dichloro-3-iodopyridine** is a multi-faceted process that relies on the synergistic application of mass spectrometry, NMR spectroscopy, and X-ray diffraction. While MS confirms the elemental composition and NMR elucidates the precise atomic connectivity, SC-XRD provides the definitive solid-state structure and reveals the crucial role of non-covalent interactions, such as halogen bonding, in its supramolecular assembly. For any researcher utilizing this versatile building block, a rigorous application of the workflows described in this guide is essential for ensuring scientific integrity and accelerating the development of novel chemical entities.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. calpaclab.com [calpaclab.com]

- 6. 2,5-DICHLORO-3-IODOPYRIDINE | 942206-23-7 [chemicalbook.com]
- 7. nbinfo.com [nbinfo.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. chemguide.co.uk [chemguide.co.uk]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. spectrabase.com [spectrabase.com]
- 13. chemconnections.org [chemconnections.org]
- 14. X-Ray Crystallography of Chemical Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Exploring the role of halogen bonding in iodonium ylides: insights into unexpected reactivity and reaction control - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. C [[double bond, length as m-dash]] S···I halogen bonding interactions in crystalline iodinated dithiole-2-thiones and thiazole-2-thiones - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Halogen bonding and mechanochemistry combined: synthesis, characterization, and application of N -iodosaccharin pyridine complexes - Organic Chemistry Frontiers (RSC Publishing) DOI:10.1039/D3QO01512B [pubs.rsc.org]
- 20. ccdc.cam.ac.uk [ccdc.cam.ac.uk]
- 21. preprints.org [preprints.org]
- To cite this document: BenchChem. [Foreword: The Structural Imperative of a Privileged Scaffold]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1389281#structural-analysis-of-2-5-dichloro-3-iodopyridine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com